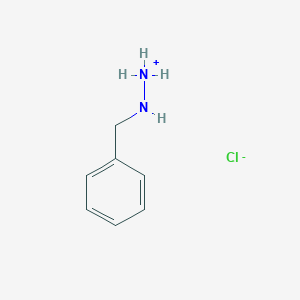

Benzylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25734. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7, 555-96-4 (Parent) | |

| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90147998 | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20570-96-1, 1073-62-7 | |

| Record name | Benzylhydrazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylhydrazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzylhydrazine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzylhydrazine (B1204620) hydrochloride, a versatile chemical compound with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, provides in-depth experimental protocols for its key reactions, and explores its mechanism of action as a monoamine oxidase inhibitor.

Chemical and Physical Properties

Benzylhydrazine is commercially available as both a monohydrochloride (CAS Number: 1073-62-7) and a dihydrochloride (B599025) salt (CAS Number: 20570-96-1).[1][2] The addition of hydrochloride salts enhances the compound's stability.[3] The properties of both forms are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of Benzylhydrazine Hydrochloride Salts

| Property | Benzylhydrazine Monohydrochloride | Benzylhydrazine Dihydrochloride |

| CAS Number | 1073-62-7[4] | 20570-96-1[5] |

| Molecular Formula | C₇H₁₁ClN₂[4] | C₇H₁₂Cl₂N₂[2] |

| Molecular Weight | 158.63 g/mol [4] | 195.09 g/mol [2] |

| Appearance | Pale yellow solid[4] | Slightly yellow to beige powder[5] |

| Melting Point | 113 °C | 143-145 °C (decomposes)[5] |

| Boiling Point | 265.4 °C at 760 mmHg | Not available |

| Solubility | Soluble in DMSO, Methanol, Water[4] | Insoluble in water[5] |

| Stability | Stable under normal conditions.[3] | Stable under recommended storage conditions.[6] |

| InChI Key | PRBLRLQZOKOQCQ-UHFFFAOYSA-N[7] | MSJHOJKVMMEMNX-UHFFFAOYSA-N[5] |

Experimental Protocols

This compound is a key reagent in several important organic reactions, most notably the formation of hydrazones and the Wolff-Kishner reduction.

Synthesis of Benzaldehyde (B42025) Benzylhydrazone

This protocol describes the synthesis of a hydrazone from this compound and benzaldehyde. Hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds.

Experimental Workflow: Hydrazone Synthesis

References

- 1. scbt.com [scbt.com]

- 2. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]

- 5. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzylhydrazine hydrochloride synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of Benzylhydrazine (B1204620) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine (C₆H₅CH₂NHNH₂) is a mono-substituted hydrazine (B178648) derivative that serves as a crucial building block in the synthesis of various pharmaceuticals and heterocyclic compounds. It is a key precursor for synthesizing drugs like isocarboxazid, a monoamine oxidase inhibitor used as an antidepressant. Due to its reactivity and utility, robust and efficient methods for its synthesis and purification are of significant interest to the scientific community. This guide provides a detailed overview of common synthetic routes and purification protocols for benzylhydrazine hydrochloride, tailored for professionals in research and drug development.

Synthesis of this compound

Several synthetic pathways exist for the preparation of benzylhydrazine and its hydrochloride salt. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common methods include direct alkylation of hydrazine and reductive methods starting from benzaldehyde (B42025).

Method 1: Direct Alkylation of Hydrazine with Benzyl (B1604629) Chloride

This is a straightforward and widely used method involving the direct reaction of benzyl chloride with an excess of hydrazine hydrate (B1144303). The reaction produces benzylhydrazine, which is then converted to its hydrochloride salt.

-

To a solution of hydrazine hydrate (80%, 15 g, 0.28 mol) in 20 mL of water at room temperature, add benzyl chloride (11.3 g, 90 mmol) dropwise.

-

After the addition is complete, stir the mixture for 15 minutes.

-

Add potassium carbonate (24 g) to the mixture.

-

Heat the reaction to 40°C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, add sodium hydroxide (B78521) (20.0 g), water (80 mL), and methyl tert-butyl ether (MTBE, 200 mL) sequentially while stirring.

-

Separate the organic layer and evaporate the solvent in vacuo.

-

Cool the residue to room temperature and add 50 mL of n-hexane to precipitate the product.

-

Filter the solid benzylhydrazine and dry it in vacuo.

-

To form the hydrochloride salt, dissolve the free base in a suitable solvent like ethanol (B145695) and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.[1]

Caption: Workflow for Benzylhydrazine Synthesis via Direct Alkylation.

Method 2: Synthesis from Benzaldehyde via Hydrazone Formation

This two-step method involves the initial formation of benzaldehyde hydrazone (or benzalazine), which is subsequently reduced to benzylhydrazine.[2][3]

Step 1: Synthesis of Benzaldehyde Hydrazone

-

Dissolve phenylhydrazine (B124118) and glacial acetic acid in water.

-

Add benzaldehyde to the solution and allow the mixture to stand with occasional shaking.

-

The benzaldehyde phenylhydrazone product will precipitate.

-

Filter the solid, wash with water, dry, and recrystallize from a suitable solvent like aqueous methanol (B129727) to obtain the pure hydrazone.[4]

Step 2: Reduction of Hydrazone to this compound

-

In a suitable solvent like methanol, combine the synthesized benzal hydrazone with a catalytic amount of wet Palladium on Carbon (Pd/C, 5%).

-

Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 50 psi) at approximately 35°C for 4 hours.[3]

-

After the reaction is complete, remove the Pd/C catalyst by filtration.

-

To the resulting reaction solution, bubble dry HCl gas or add concentrated HCl until the system pH is 1.

-

Evaporate the solvent fully to yield the this compound product.[3]

Caption: Workflow for Synthesis from Benzaldehyde.

Method 3: Synthesis from tert-Butyl Carbazate (B1233558)

This multi-step synthesis offers good control and high yields, particularly for the final deprotection step. It involves N-protection of hydrazine, alkylation, and subsequent deprotection.

Step 1: Protection

-

Add magnesium sulfate (B86663) (approx. 2g) and 5 drops of acetic acid to a solution of tert-butyl carbazate (10g, 75.6 mmol) in acetone (B3395972) (75 mL).

-

Heat the mixture to reflux for 1 hour, then cool, filter, and concentrate in vacuo to yield tert-butyl 2-isopropylidenehydrazine-1-carboxylate.[5]

Step 2: Alkylation

-

Add solid potassium hydroxide (powder, 218 mg, 3.9 mmol) and tetrabutylammonium (B224687) hydrogen sulfate (100 mg, 0.3 mmol) to a solution of the protected hydrazine (516 mg, 3.0 mmol) in toluene (B28343) (10 mL).

-

Stir the mixture vigorously and heat to 50°C, then slowly add benzyl bromide (3.6 mmol).

-

Raise the temperature to 80°C and maintain until the reaction is complete (1-3 hours, monitored by GC-MS).

-

Cool the mixture and wash the organic layer with water until the aqueous extract has a neutral pH. Dry the organic layer (MgSO₄) and concentrate in vacuo.[5]

Step 3: Deprotection

-

Add 2N HCl (2 acid equivalents) to a tetrahydrofuran (B95107) (THF, 0.5M) solution of the alkylated intermediate.

-

Heat the mixture under reflux for 3 hours.

-

Cool the mixture and concentrate in vacuo.

-

Dry the residue completely by adding and removing toluene under vacuum (3 times) to yield benzylhydrazine dihydrochloride.[5]

Comparative Synthesis Data

| Method | Key Reactants | Reported Yield | Purity | Reference |

| Direct Alkylation | Benzyl Chloride, Hydrazine Hydrate | 82% (free base) | Not specified | [1] |

| From Benzaldehyde | Benzaldehyde, Hydrazine, H₂/Pd-C | Not specified | Not specified | [3] |

| From tert-Butyl Carbazate | tert-Butyl Carbazate, Benzyl Bromide | 99% (deprotection step) | Not specified | [5] |

Purification of this compound

Purification is critical to obtain this compound of a quality suitable for pharmaceutical applications. The most common methods are recrystallization and acid-base workup.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

-

Solvent Selection: Test the solubility of the crude this compound in various polar solvents or solvent mixtures. An ethanol/water mixture (e.g., 3:1) is often effective.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.[8]

Method 2: Purification via Acid-Base Workup

This method purifies the compound by converting the hydrochloride salt to the free base, which can be extracted and separated from water-soluble impurities. The pure free base is then converted back to the hydrochloride salt.

-

Dissolve the crude this compound in water.

-

Liberate the free base by adding a 25% aqueous solution of sodium hydroxide until the solution is strongly basic.[7]

-

The benzylhydrazine free base will separate as an oil. Extract the free base into an organic solvent like toluene or benzene (B151609) (use two portions).[7][9]

-

Combine the organic extracts and dry them over a solid drying agent like sodium hydroxide pellets.[7]

-

Filter off the drying agent and remove the solvent by distillation. The free base can be further purified by vacuum distillation.[7]

-

Dissolve the purified free base in a suitable solvent (e.g., ethanol, ether) and precipitate the pure hydrochloride salt by adding concentrated hydrochloric acid or bubbling with dry HCl gas.[7]

-

Collect the pure this compound crystals by filtration.

Caption: General Purification Workflow via Acid-Base Extraction.

Purification Data and Properties

| Parameter | Value | Reference |

| Recrystallization Solvents | Ethanol/Water mixtures | [6] |

| Melting Point (dihydrochloride) | 143-145 °C (decomposes) | [10] |

| Commercially Available Purity | 97% (dihydrochloride) | [11] |

| Appearance | Slightly yellow to beige powder | [10] |

Conclusion

The synthesis and purification of this compound can be achieved through several reliable methods. The direct alkylation of hydrazine with benzyl chloride offers a straightforward, high-yield route.[1] Synthesis via a hydrazone intermediate provides an alternative pathway utilizing different starting materials.[3] For achieving high purity, essential for pharmaceutical applications, recrystallization and acid-base workup are effective and well-established techniques. The selection of a specific synthetic and purification strategy should be based on a careful evaluation of factors such as scale, cost, available equipment, and the final purity requirements for the intended application.

References

- 1. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1073-62-7 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 10. BENZYLHYDRAZINE DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility of Benzylhydrazine Hydrochloride: A Technical Guide for Researchers

Introduction

Benzylhydrazine (B1204620) hydrochloride, a versatile reagent in organic synthesis and a key component in the development of various pharmaceuticals, presents a critical physicochemical parameter for consideration: its solubility in organic solvents. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available solubility data for benzylhydrazine hydrochloride, detailed experimental protocols for its determination, and a logical workflow to assist in solvent selection and experimental design.

Qualitative Solubility Profile

Benzylhydrazine exists primarily in two hydrochloride salt forms: the monohydrochloride (CAS 1073-62-7) and the dihydrochloride (B599025) (CAS 20570-96-1). Their solubility characteristics differ significantly.

Benzylhydrazine Monohydrochloride:

General chemical database entries indicate that benzylhydrazine monohydrochloride is soluble in the following organic solvents:

It is also noted to be soluble in water, with one source describing its aqueous solution as "almost transparency".[1][2]

Benzylhydrazine Dihydrochloride:

In contrast to the monohydrochloride, benzylhydrazine dihydrochloride is reported to be insoluble in water .[3][4] Information regarding its solubility in organic solvents is scarce in readily accessible literature.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various organic solvents at different temperatures. The absence of this data necessitates experimental determination to meet the precise requirements of specific research and development projects. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Vials with tight-fitting caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle. If necessary, the vial can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute a known weight or volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known concentrations versus instrument response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Logical Workflow for Solubility Screening

For researchers in drug development and process chemistry, a systematic approach to solvent screening is often necessary. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for solvent screening and solubility determination.

Disclaimer: The information provided in this technical guide is for informational purposes only and should be used as a general guideline. Researchers should always conduct their own experiments to determine the precise solubility of this compound in their specific solvent systems and under their unique experimental conditions. Appropriate safety precautions should be taken when handling this compound and organic solvents.

References

Benzylhydrazine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Key Applications of Benzylhydrazine (B1204620) Hydrochloride for Professionals in Research and Drug Development.

Introduction

Benzylhydrazine hydrochloride is a versatile hydrazine (B178648) derivative with significant applications in organic synthesis and pharmaceutical research. Structurally, it consists of a benzyl (B1604629) group attached to a hydrazine moiety, with the hydrochloride salt enhancing its stability and solubility. This guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its use, and insights into its role as a synthetic intermediate and bioactive molecule.

Core Physicochemical Data

Benzylhydrazine is available as a monohydrochloride or a dihydrochloride (B599025) salt, each with distinct properties. The following table summarizes the key quantitative data for both forms.

| Property | Benzylhydrazine Monohydrochloride | Benzylhydrazine Dihydrochloride |

| CAS Number | 1073-62-7[1] | 20570-96-1[2][3] |

| Molecular Formula | C₇H₁₁ClN₂[4] | C₇H₁₂Cl₂N₂[2] |

| Molecular Weight | 158.63 g/mol [4] | 195.09 g/mol [2][5] |

| Appearance | Pale Yellow Solid / Leaflets from EtOH[1][4] | Slightly yellow to beige powder[3] |

| Melting Point | 113 °C[4] | 143-145 °C (decomposes)[3][5] |

| Boiling Point | 265.4°C at 760 mmHg[4] | Not applicable |

| Solubility | Soluble in DMSO, Methanol, Water[4] | Insoluble in water[3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[4] | No specific temperature mentioned |

Experimental Protocols

This compound is a crucial reagent in various chemical transformations. Below are detailed methodologies for some of its key applications.

Synthesis of Pyrazole Derivatives

This compound is a key precursor in the synthesis of substituted pyrazoles. The following is a one-pot protocol for the synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.[6]

Materials:

-

Benzylhydrazine dihydrochloride[6]

-

4-Methyl-β-nitrostyrene

-

Methanol (MeOH)

-

Water (distilled)

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4.86 g (34.5 mmol, 1.25 equiv) of 4-chlorobenzaldehyde in 150 mL of MeOH.

-

Add 10 mL of distilled water to the solution.[6]

-

Add 6.75 g (34.5 mmol, 1.25 equiv) of benzylhydrazine dihydrochloride in a single portion.[6]

-

Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate. The progress of this step can be monitored by ¹H NMR spectroscopy.[6]

-

Add 4.51 g (27.7 mmol) of 4-methyl-β-nitrostyrene in one portion.

-

Stir the reaction solution at room temperature, open to the air, for 48-92 hours, until the reaction is complete. The product will begin to precipitate as a white solid after approximately 1-2 hours.[6]

-

Once the reaction is complete, replace the condenser with an addition funnel and slowly add 50 mL of water over 20 minutes.

-

Stir the resulting white suspension at room temperature for an additional hour.

-

Collect the white solid product by vacuum filtration using a Büchner funnel, washing with approximately 30 mL of a 1:1 MeOH/H₂O mixture.

-

Dry the solid under vacuum at room temperature for 8 hours to yield the final product, 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.[6]

Synthesis of Benzylhydrazine Dihydrochloride

A general procedure for the synthesis of monosubstituted hydrazines, including benzylhydrazine dihydrochloride, involves a three-step process.[7]

Step 1: Preparation of tert-butyl isopropylidenehydrazinecarboxylate

-

To a solution of tert-butyl hydrazinecarboxylate (10g, 75.6mmol) in acetone (B3395972) (75mL), add approximately 2g of MgSO₄ and 5 drops of acetic acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, filter, and concentrate under vacuum to obtain the product as a white solid.[7]

Step 2: Alkylation to form tert-butyl 2-isopropylidene-1-benzylhydrazine-1-carboxylate

-

To a solution of the product from Step 1 (516mg, 3.0mmol) in toluene (B28343) (10mL), add solid KOH powder (218mg, 3.9mmol) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (100mg, 0.3mmol).

-

Stir the mixture vigorously and heat to 50°C.

-

Slowly add pure benzyl bromide (3.6mmol).

-

Increase the temperature to 80°C and maintain until the reaction is complete (1-3 hours, monitored by GC-MS).

-

Cool the mixture and wash the organic layer with water until the aqueous extract is neutral.

-

Dry the organic layer with MgSO₄ and concentrate under vacuum.[7]

Step 3: Hydrolysis to Benzylhydrazine Dihydrochloride

-

Add 2N HCl (2 acid equivalents) to a THF (0.5M) solution of the product from Step 2.

-

Heat the mixture under reflux for 3 hours.

-

Cool the mixture and concentrate under vacuum.

-

Dry the residue completely by adding and removing toluene under vacuum (3 times).

-

Dilute the resulting dihydrochloride with EtOH and filter to remove fine particles.[7]

Monoamine Oxidase (MAO) Inhibition Assay

Benzylhydrazine is known to be an inhibitor of monoamine oxidases. The following is a general protocol for a fluorometric MAO inhibitor screening assay that can be adapted for this compound. This protocol is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine.[8][9]

Materials:

-

Purified MAO-A or MAO-B enzyme

-

This compound (as the test inhibitor)

-

Dye Reagent (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[8][9][10]

-

96-well black, flat-bottom plates

-

Fluorescent multiwell plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, this compound at various concentrations, substrate, and detection reagents in the assay buffer according to the kit manufacturer's instructions.

-

Assay Setup:

-

In a 96-well plate, add diluted MAO-A or MAO-B enzyme to separate wells.

-

Include wells for a no-substrate blank and an enzyme control (no inhibitor).[8]

-

To the enzyme control and blank wells, add the solvent used to dissolve the test compound.

-

To the test wells, add the various dilutions of this compound.

-

To positive inhibitor control wells, add the appropriate known inhibitor (e.g., Clorgyline for MAO-A).[8]

-

-

Inhibitor Incubation: Mix the plate and incubate for a defined period (e.g., 10-15 minutes) at a specified temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[8][10]

-

Reaction Initiation: Prepare a Master Reaction Mix containing the substrate (p-tyramine), HRP, and the dye reagent. Add this mix to all wells to start the reaction.

-

Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a period of 10-40 minutes at the incubation temperature.[10]

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic plot.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Key Applications and Logical Workflows

This compound's utility stems from the reactivity of the hydrazine functional group, making it a valuable building block in organic synthesis.

Hydrazone and Pyrazole Synthesis Workflow

A primary application of this compound is its reaction with carbonyl compounds to form hydrazones, which can then be used in subsequent reactions, such as cyclizations to form heterocyclic compounds like pyrazoles. This workflow is fundamental in the creation of diverse molecular scaffolds for drug discovery and materials science.

Role in Apoptosis Induction

While direct and extensive studies on this compound inducing apoptosis are limited, related hydrazine derivatives have shown potential in this area. For instance, benzoylhydrazine derivatives have been shown to induce cell cycle arrest and promote tumor cell apoptosis through the mitochondrial pathway.[11] Pyrazolo[3,4-d]pyridazine derivatives, which can be synthesized from hydrazine precursors, have been demonstrated to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax balance, suggesting a potential downstream application of benzylhydrazine-derived compounds in cancer therapy.[12] The general mechanism involves the activation of initiator caspases (like caspase-8 or -9) which in turn activate executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and programmed cell death.

Conclusion

This compound is a compound of significant interest to researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties and reactivity make it a reliable precursor for a wide range of heterocyclic compounds. The detailed protocols provided herein offer a practical guide for its application in the laboratory. Furthermore, its role as a monoamine oxidase inhibitor and the potential for its derivatives to act as apoptosis-inducing agents highlight its relevance in medicinal chemistry and warrant further investigation into its biological activities and therapeutic applications.

References

- 1. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]

- 2. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. mdpi.com [mdpi.com]

- 12. daneshyari.com [daneshyari.com]

Benzylhydrazine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylhydrazine (B1204620) hydrochloride is a crucial reagent in synthetic chemistry and pharmaceutical research. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized compounds. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzylhydrazine hydrochloride. It details potential degradation pathways and outlines experimental protocols for conducting forced degradation studies to develop stability-indicating analytical methods.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline solid.[1] It is soluble in water and alcohols.[1] Due to its hygroscopic nature and sensitivity to oxidation, specific storage conditions are necessary to maintain its purity and stability.[2]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source |

| Temperature | Room temperature or refrigerated (0–6°C). Store in a cool place.[2][3] | [2][3] |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon).[2][3] | [2][3] |

| Light | Keep in a dark place, protected from light.[3] | [3] |

| Moisture | Store in a dry, well-ventilated place in a tightly closed container.[2][4] | [2][4] |

Potential Degradation Pathways

Hydrazine (B178648) derivatives, including this compound, are susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The presence of light, heat, and certain metal ions can accelerate these processes.

Oxidative Degradation

In the presence of oxygen, especially when catalyzed by metal ions, benzylhydrazine can be oxidized. This can lead to the formation of various byproducts, including nitrogen gas and water. The initial step often involves the formation of a hydrazyl radical.

Hydrolytic Degradation

While the hydrochloride salt enhances stability, the hydrazine moiety can be susceptible to hydrolysis, particularly at non-neutral pH. The stability of similar compounds like hydrazones is known to be pH-dependent, with acid catalysis being a common mechanism for hydrolysis.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. This can involve the cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products. Many pharmaceutical compounds require protection from light to prevent degradation.[5][6]

Thermal Degradation

Elevated temperatures can accelerate the decomposition of this compound. Thermal decomposition of hydrazines can proceed through various pathways, leading to the formation of ammonia, nitrogen, and hydrogen gas as major products, with intermediates such as N₂H₃, N₂H₂, and NH₂.

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential Degradation Pathways for this compound.

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

Illustrative Quantitative Data from a Hypothetical Forced Degradation Study

The following table presents example data from a forced degradation study on this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |

| 0.1 M HCl | 24 h | 60°C | 15% | Degradant A, Degradant B |

| 0.1 M NaOH | 8 h | 60°C | 25% | Degradant C |

| 3% H₂O₂ | 24 h | Room Temp | 30% | Degradant D, Degradant E |

| Solid State | 7 days | 80°C | 10% | Degradant F |

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 watt hours/m² | Room Temp | 20% | Degradant G |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical method being developed.

3.2.1. General Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

3.2.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute to a final concentration suitable for analysis.

3.2.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute to a final concentration suitable for analysis.

3.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration suitable for analysis.

3.2.5. Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at 80°C for 7 days.

-

After the specified time, dissolve the solid in the chosen solvent to achieve the desired concentration for analysis.

3.2.6. Photolytic Degradation

-

Expose a solution of this compound (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare the samples to the desired concentration for analysis.

The following diagram outlines the experimental workflow for a forced degradation study.

References

- 1. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

Benzylhydrazine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Benzylhydrazine (B1204620) hydrochloride, a chemical intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines the substance's key hazards, proper handling and storage procedures, emergency protocols, and the methodologies for its toxicological assessment. The information presented is intended to ensure the safe use of Benzylhydrazine hydrochloride in a laboratory and research environment.

Physicochemical and Toxicological Properties

This compound is the salt of benzylhydrazine and is available as a monohydrochloride or dihydrochloride. While their core toxicological properties are similar, it is crucial to consult the specific Safety Data Sheet (SDS) for the form being used.

Table 1: Physicochemical Properties of Benzylhydrazine Hydrochlorides

| Property | Benzylhydrazine Monohydrochloride | Benzylhydrazine Dihydrochloride |

| CAS Number | 1073-62-7[1][2][3] | 20570-96-1[4][5][6][7] |

| Molecular Formula | C₇H₁₁ClN₂[1][8] | C₇H₁₂Cl₂N₂[6][9] |

| Molecular Weight | 158.63 g/mol [1][2][8] | 195.09 g/mol [5][6][9] |

| Appearance | Pale yellow solid; Leaflets from ethanol[1][8] | Slightly yellow to beige powder[7] |

| Melting Point | 113 °C[1][8] | 143-145 °C (decomposes)[5][7] |

| Boiling Point | 265.4 °C at 760 mmHg[8] | Not available |

| Flash Point | 132 °C[8] | Not applicable[5] |

| Solubility | Soluble in DMSO, Methanol, Water[1][8] | Insoluble in water[7] |

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Form | Reference |

| Acute Oral Toxicity (LD50) | 90 mg/kg | Mouse | Monohydrochloride | [1][10] |

| Carcinogenicity | Induces lung adenomas in female mice (chronic administration in drinking water) | Mouse | Dihydrochloride | [11] |

| Genotoxicity | Mutagenic properties reported for arylhydrazine derivatives | Not specified | Not specified | [1] |

| Skin Irritation | Causes skin irritation[4][9][10] | Rabbit (predicted) | Both | [4][9][10] |

| Eye Irritation | Causes serious eye irritation[4][9][10] | Rabbit (predicted) | Both | [4][9][10] |

| Respiratory Irritation | May cause respiratory irritation[4][9] | Not specified | Both | [4][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

Hazard Symbols:

-

GHS06: Skull and crossbones (Acute toxicity - oral)

-

GHS07: Exclamation mark (Skin irritation, eye irritation, respiratory irritation)[1]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure.

-

Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[12]

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Gloves must be inspected before use and disposed of immediately after contact with the substance.[9][12]

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are mandatory. A face shield should be worn when there is a risk of splashing.[9][12][13]

-

Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended.[9][12]

-

Respiratory Protection: For nuisance exposures, a dust mask (type N95 or equivalent) should be used. For higher-level protection or in case of insufficient ventilation, a respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[14]

Handling Procedures

-

Avoid the creation of dust when weighing or transferring the solid material.[9]

-

Ensure all glassware is securely clamped. Use a blast shield for reactions with the potential for exothermic events or splashing.[12]

-

After handling, thoroughly wash hands and any other exposed skin.[4][9]

-

Decontaminate all work surfaces after use to prevent secondary exposure.[12]

-

Do not eat, drink, or smoke in areas where this compound is handled.[9][10][15]

Storage

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][9][14]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[4][9][14]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][9][14]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][9][14]

Accidental Release Measures

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see section 3.1).

-

Avoid generating dust.[9]

-

Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4][9]

-

Do not let the product enter drains.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][14]

Waste Disposal

All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[12] Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[9][12]

Experimental Protocols for Toxicological Assessment

The following sections describe the general methodologies for key toxicological experiments relevant to the safety assessment of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50 Determination)

Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The median lethal dose (LD50) is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[4]

Methodology (based on OECD Guideline 423: Acute Toxic Class Method):

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.[5] The animals are fasted prior to dosing.[5]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[5] The procedure is stepwise, using a minimum of three animals per step.[5]

-

Dose Levels: Fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.[1]

-

Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4] Observations are made frequently on the day of dosing and at least daily thereafter.[7]

-

Endpoint: The absence or presence of compound-related mortality at one step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).[5] The final classification is based on the observed mortality at specific dose levels.

In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12][15]

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan formation.[15][16]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15][16]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 500-600 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Bacterial Reverse Mutation Test (Ames Test)

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect gene mutations. The test substance is assessed for its ability to cause reverse mutations, resulting in the restoration of histidine synthesis (his+).[18][19][20]

Methodology (based on OECD Guideline 471):

-

Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) that can detect different types of mutations.[21]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[18]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[18][21]

-

Incubation: The plates are incubated for 48-72 hours.[21]

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[21]

Toxicological Signaling Pathways and Experimental Workflows

The toxicity of this compound, like other hydrazine (B178648) derivatives, is believed to involve the formation of reactive intermediates, leading to oxidative stress and DNA damage.

Potential Toxicological Mechanisms

The metabolism of hydrazine derivatives can be catalyzed by enzymes such as cytochrome P450, leading to the formation of reactive free radical species. These radicals can interact with cellular macromolecules, including DNA, leading to damage. This damage can trigger cellular responses such as cell cycle arrest and apoptosis, potentially mediated by the p53 signaling pathway. Furthermore, hydrazines have been shown to induce oxidative stress, which can activate pathways like the Nrf2 and NF-κB signaling cascades.

Caption: General workflow for the safe handling of this compound.

Caption: Potential signaling pathways involved in this compound toxicity.

References

- 1. oecd.org [oecd.org]

- 2. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 3. enamine.net [enamine.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. daikinchemicals.com [daikinchemicals.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. chemview.epa.gov [chemview.epa.gov]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. youtube.com [youtube.com]

- 20. eurofins.com.au [eurofins.com.au]

- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Benzylhydrazine hydrochloride (CAS No: 1073-62-7). Due to the limited availability of complete, experimentally verified public data for the monohydrochloride salt, this document also includes data for the related free base and dihydrochloride (B599025) salt to provide valuable context for researchers.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: (Phenylmethyl)hydrazine monohydrochloride, Benzylhydrazinium chloride

-

Molecular Formula: C₇H₁₁ClN₂[1]

-

Chemical Structure:

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A definitive, publicly available peak list for the ¹H NMR spectrum of this compound is not currently available. A published spectrum indicates the presence of aromatic and aliphatic protons consistent with the structure, but a detailed analysis is not provided.[4]

¹³C NMR Data

2.2. Infrared (IR) Spectroscopy

Specific IR absorption data for Benzylhydrazine monohydrochloride is not fully detailed in public spectral databases. However, data for the closely related Benzylhydrazine dihydrochloride provides an indication of the expected vibrational modes.

Table 1: IR Absorption Data for Benzylhydrazine Dihydrochloride

| Wavenumber (cm⁻¹) | Interpretation |

| 3100 - 2800 | N-H and C-H stretching vibrations |

| 1600 - 1400 | Aromatic C=C stretching, N-H bending |

| ~700 - 800 | C-H out-of-plane bending (aromatic) |

Note: This data is for the dihydrochloride salt and may differ slightly from the monohydrochloride.

2.3. Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Weight | 158.63 g/mol | --INVALID-LINK--[3] |

| Exact Mass | 158.0610761 Da | --INVALID-LINK--[3] |

| Monoisotopic Mass | 158.0610761 Da | --INVALID-LINK--[3] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis or precise chemical shift referencing is required.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for hydrazines.

-

Mass Range: Scan a mass-to-charge (m/z) range of 50-300 to observe the molecular ion and potential fragments.

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: 100-150 °C.

-

For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | 1073-62-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (Phenylmethyl)hydrazine | C7H10N2 | CID 11157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzylhydrazine Hydrochloride: A Versatile Building Block in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzylhydrazine (B1204620) hydrochloride has emerged as a critical starting material in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a versatile benzyl (B1604629) group, allows for its participation in a variety of cyclization and condensation reactions. This guide provides a comprehensive overview of the application of benzylhydrazine hydrochloride in the synthesis of key heterocyclic systems, including pyrazoles, indoles, pyridazinones, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers in leveraging this valuable building block for novel compound discovery and development.

Synthesis of Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of N-benzyl-substituted pyrazoles. This transformation is widely employed due to its reliability and the biological significance of the resulting pyrazole (B372694) core.

Reaction with 1,3-Diketones and β-Ketoesters

The classical Knorr pyrazole synthesis and related methodologies involve the condensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. The reaction typically proceeds in a protic solvent, and the use of the hydrochloride salt often obviates the need for an additional acid catalyst.

Three-Component Synthesis involving Nitroolefins

A modern and efficient approach to trisubstituted pyrazoles involves a one-pot, three-component reaction of an aldehyde, this compound, and a nitroolefin. This method proceeds through the initial formation of a benzylhydrazone, which then undergoes a Michael addition to the nitroolefin followed by cyclization and elimination of nitrous acid.

Quantitative Data for Pyrazole Synthesis

| Entry | Carbonyl Compound | 1,3-Dicarbonyl/Equivalent | Product | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde (B46862) | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 92 | [1] |

| 2 | N/A | Acetylacetone | 1-Benzyl-3,5-dimethyl-1H-pyrazole | Not Specified | [1] |

| 3 | N/A | Heptane-3,5-dione | 1-Benzyl-3,5-diethyl-1H-pyrazole | Not Specified | [1] |

Experimental Protocol: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole [1]

-

Reaction Setup: In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirrer and a condenser, 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) is dissolved in methanol (B129727) (150 mL), followed by the addition of water (10 mL).

-

Hydrazone Formation: Benzylhydrazine dihydrochloride (B599025) (6.75 g, 34.5 mmol, 1.25 equiv) is added in one portion. The mixture is stirred at room temperature for 3 hours to form the corresponding hydrazone.

-

Cycloaddition: 4-Methyl-β-nitrostyrene (4.51 g, 27.7 mmol) is added in one portion, and the reaction solution is stirred at room temperature, open to the air, for 88-92 hours.

-

Work-up: A pressure-equalizing addition funnel is used to slowly add water (50 mL) to the mixture over 20 minutes. The resulting white suspension is stirred at room temperature for an additional hour.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with approximately 30 mL of a 1:1 methanol/water mixture, and suction-dried. The title compound is obtained as a white solid (9.12 g, 92% yield) and generally does not require further purification.

Logical Workflow for Three-Component Pyrazole Synthesis

Caption: Workflow for the three-component synthesis of 1,3,5-trisubstituted pyrazoles.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This compound serves as a key precursor, reacting with aldehydes or ketones under acidic conditions to yield N-benzyl indoles. The benzyl group can be retained or subsequently removed, offering a versatile entry into various indole derivatives.

The reaction mechanism proceeds through the formation of a benzylhydrazone, which tautomerizes to an ene-hydrazine. A[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the aromatic indole core.[3][4] The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is crucial for the reaction's success and can influence the regioselectivity when unsymmetrical ketones are used.[3][4]

Quantitative Data for Fischer Indole Synthesis

| Entry | Carbonyl Compound | Catalyst | Product | Yield (%) | Reference |

| 1 | Cyclohexanone | Benzene (reflux) | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | Improved with HCl salt | [5] |

| 2 | Phenylacetone | Not Specified | 1-Benzyl-2-methyl-3-phenyl-1H-indole | 74 | [2] |

| 3 | Isopropyl methyl ketone | Acetic acid/HCl | 1-Benzyl-2,3,3-trimethyl-3H-indole | Low (unspecified) | [6] |

Experimental Protocol: General One-Pot Fischer Indole Synthesis [2][7]

-

Reactant Mixture: In a round-bottom flask, combine the this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

-

Solvent and Catalyst: Add a suitable solvent (e.g., acetic acid, ethanol (B145695), or a higher boiling point solvent like triethylene glycol) and the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to the desired temperature, often reflux, with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrates and conditions.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Fischer Indole Synthesis Signaling Pathway

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Synthesis of Pyridazinones

N-benzyl pyridazinones, a class of heterocycles with diverse biological activities, can be synthesized from this compound. A common route involves the reaction with γ-ketoacids or their equivalents. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to form the dihydropyridazinone ring. Subsequent oxidation or dehydration can lead to the aromatic pyridazinone.

Experimental Protocol: General Synthesis of N-Benzyl Pyridazinones

-

Reaction Setup: A mixture of the γ-ketoacid (1 eq) and this compound (1 eq) in a suitable solvent like ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Condensation and Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 1,2,4-Triazoles

This compound is also a precursor for the synthesis of N-substituted 1,2,4-triazoles. One common method involves the reaction with a source of a C-N unit, such as formamide (B127407) or other amides, followed by cyclization. Another route involves the reaction with compounds containing a thioamide or isothiocyanate functionality.

For instance, the reaction of a hydrazide with carbon disulfide in a basic medium can lead to the formation of a mercapto-1,2,4-triazole, which can be further functionalized.[10] While the direct one-pot synthesis from this compound is less commonly detailed, multi-step sequences are often employed.

Logical Relationship for Triazole Synthesis from a Hydrazide Intermediate

Caption: General synthetic pathway to N-benzyl-1,2,4-triazoles via a hydrazide intermediate.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic organic chemists for the construction of a diverse range of N-benzyl-substituted heterocycles. Its utility in well-established reactions like the Fischer indole synthesis and Knorr pyrazole synthesis, coupled with its application in modern multicomponent reactions, underscores its versatility. The detailed protocols and data presented in this guide aim to facilitate its effective use in research and development, paving the way for the discovery of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of this compound is likely to uncover new synthetic methodologies and expand its role as a key building block in heterocyclic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Reaction of Benzylhydrazine Hydrochloride with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of benzylhydrazine (B1204620) with aldehydes and ketones is a fundamental transformation in organic synthesis, yielding benzylhydrazones. This reaction is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by hydrazone derivatives. These activities include anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties. Benzylhydrazine is often supplied as its hydrochloride salt to improve stability and handling. This necessitates a neutralization step during the reaction to liberate the free hydrazine (B178648) for nucleophilic attack on the carbonyl group. These notes provide detailed protocols and compiled data for the synthesis of benzylhydrazones from benzylhydrazine hydrochloride and various carbonyl compounds.

Reaction Mechanism and Significance

The formation of a benzylhydrazone proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of benzylhydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by acid, and the optimal pH is slightly acidic to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the hydrazine.

Hydrazones serve as versatile intermediates in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many approved drugs. The benzyl (B1604629) group in benzylhydrazones can also play a crucial role in the pharmacological activity of the final compound.

Data Presentation: Reaction of Benzylhydrazine with Aldehydes and Ketones

The following table summarizes the reaction conditions and yields for the synthesis of various benzylhydrazones from benzylhydrazine and different carbonyl compounds.

| Entry | Aldehyde/Ketone | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 70 |

| 2 | 4-Chlorobenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 80.1 |

| 3 | 4-Nitrobenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 73 |

| 4 | 4-Hydroxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 86 |

| 5 | 2-Hydroxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 80.5 |

| 6 | 4-Methoxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 73 |

| 7 | 3,4-Dimethoxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 32.2 |

| 8 | Acetone | Ethanol (B145695) | Acetic Acid (cat.) | 24 | Reflux | High |

| 9 | Phenyl β-chlorovinyl ketone | Tetrahydrofuran | BF3:OEt2 | - | - | - |

| 10 | Acetylacetone | Ethanol | - | - | - | - |

Note: Data for entries 1-7 are adapted from reactions with phenylhydrazine (B124118) and are expected to be similar for benzylhydrazine under the specified conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzylhydrazones using Acetic Acid

This protocol is suitable for the reaction of this compound with aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add the substituted aromatic aldehyde (1.0 eq).

-

Add glacial acetic acid to dissolve the aldehyde.

-

Add this compound (1.0 eq) to the solution.

-

The use of a base like sodium acetate (B1210297) (2.0 eq) is recommended to neutralize the hydrochloride salt and liberate the free benzylhydrazine.[1]

-

Attach a reflux condenser and heat the mixture to 135°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-